1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(phenylmethyl)-
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Overview
Description
N-Benzyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide: is a fluorinated organic compound with the molecular formula C14H8F15NO2S . This compound is characterized by the presence of a benzyl group attached to a highly fluorinated heptane sulphonamide backbone. The extensive fluorination imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the heptane sulphonamide backbone, which is then extensively fluorinated.
Fluorination: The fluorination process is carried out using reagents such as or under controlled conditions to achieve the desired level of fluorination.
Benzylation: .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Fluorination: Utilizing large-scale fluorination reactors to achieve high yields of the fluorinated heptane sulphonamide.
Automated Benzylation: Employing automated systems for the benzylation step to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Oxidation and Reduction: The sulphonamide group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as and are commonly used.
Oxidation: Oxidizing agents like can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products:
Substitution Products: Benzyl-substituted derivatives.
Oxidation Products: Sulphonic acids or sulphonates.
Reduction Products: Amines or other reduced forms of the sulphonamide.
Scientific Research Applications
Chemistry:
Catalysis: The compound’s unique fluorinated structure makes it a potential candidate for use as a catalyst or catalyst support in various chemical reactions.
Material Science: It is used in the development of advanced materials with specific properties such as hydrophobicity and chemical resistance.
Biology and Medicine:
Drug Development: The compound’s structural features are explored for the design of novel pharmaceuticals, particularly those requiring high stability and bioavailability.
Industry:
Mechanism of Action
The mechanism of action of N-Benzyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide involves its interaction with molecular targets through its sulphonamide and benzyl groups. The fluorinated backbone enhances its stability and resistance to degradation. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluoro-N-(2-hydroxyethyl)-N-methyloctanesulphonamide: Similar fluorinated sulphonamide with a hydroxyethyl group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another fluorinated compound with different functional groups.
Uniqueness: N-Benzyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide stands out due to its specific combination of a benzyl group and a highly fluorinated heptane sulphonamide backbone. This unique structure imparts exceptional chemical stability, hydrophobicity, and resistance to environmental degradation, making it highly valuable in various applications .
Properties
CAS No. |
68298-10-2 |
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Molecular Formula |
C14H8F15NO2S |
Molecular Weight |
539.26 g/mol |
IUPAC Name |
N-benzyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfonamide |
InChI |
InChI=1S/C14H8F15NO2S/c15-8(16,9(17,18)11(21,22)13(25,26)27)10(19,20)12(23,24)14(28,29)33(31,32)30-6-7-4-2-1-3-5-7/h1-5,30H,6H2 |
InChI Key |
ZJIFWMOMOPJFRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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